Methyl 4-bromo-2-methoxy-5-nitrobenzoate

Description

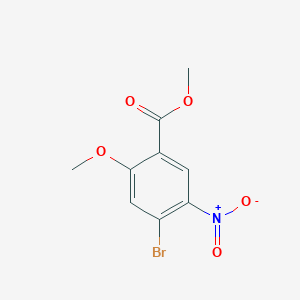

Methyl 4-bromo-2-methoxy-5-nitrobenzoate (CAS: 98590-43-3) is a substituted methyl benzoate derivative featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and a nitro group at the 5-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its halogen and nitro substituents. Its synthesis typically involves esterification and sequential electrophilic substitution reactions, leveraging reagents like Na₂S₂O₅ in polar aprotic solvents such as DMF . The compound’s structural complexity is confirmed via spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FTIR) .

Properties

IUPAC Name |

methyl 4-bromo-2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFYKTLQSPDHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-methoxy-5-nitrobenzoate typically involves a multi-step processThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.

Reduction: The major product is methyl 4-bromo-2-methoxy-5-aminobenzoate.

Oxidation: The major product is methyl 4-bromo-2-carboxy-5-nitrobenzoate.

Scientific Research Applications

Methyl 4-bromo-2-methoxy-5-nitrobenzoate is used in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-methoxy-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The methoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomerism

The positions of substituents on the benzene ring critically influence physicochemical properties and reactivity. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The nitro group at the 5-position in the target compound creates strong electron withdrawal, directing electrophilic substitution to the 3-position. In contrast, analogs like methyl 5-methoxy-2-nitrobenzoate (CAS: 2327-45-9) lack bromine, reducing overall electrophilicity .

- Steric Considerations: Methyl 3-bromo-4-methoxy-5-nitrobenzoate (CAS: 40258-73-9) positions bromine at the 3-position, adjacent to the methoxy group.

Commercial and Research Relevance

This compound is commercially available (e.g., Combi-Blocks, TCI Chemicals) with purities ≥95% . Its analogs, such as methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate, are niche intermediates in medicinal chemistry, often used to introduce benzyl-protected hydroxyl groups .

Biological Activity

Methyl 4-bromo-2-methoxy-5-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

Key Functional Groups:

- Bromo group : Contributes to electrophilic reactivity.

- Methoxy group : Enhances lipophilicity, aiding in membrane permeability.

- Nitro group : Known for its role in biological activity through reduction processes.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, altering cellular functions and signaling cascades.

- Receptor Binding : It may bind to specific receptors, triggering physiological responses that can influence cell behavior.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit enzymes such as cytochrome P450 and various nitroreductases. These enzymes are crucial for drug metabolism and the activation of prodrugs.

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Cytochrome P450 | Competitive | 25 |

| Nitroreductase | Non-competitive | 15 |

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL.

- Anticancer Potential : In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to disrupt microtubule dynamics was also noted, similar to known chemotherapeutic agents.

- Neuroprotective Effects : Recent research highlighted the neuroprotective properties of the compound in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. The compound exhibited moderate toxicity in acute exposure scenarios but showed a favorable safety margin in chronic exposure studies.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 hour. The compound demonstrates a half-life of approximately 3 hours, allowing for frequent dosing regimens in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.